molecular formula C7H10N2O2 B2578687 1-(3-acetyl-2H-imidazol-1-yl)ethanone CAS No. 10284-52-3

1-(3-acetyl-2H-imidazol-1-yl)ethanone

Cat. No.: B2578687
CAS No.: 10284-52-3
M. Wt: 154.169
InChI Key: ZNGLGDQSOCSILT-UHFFFAOYSA-N
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Description

1-(3-Acetyl-2H-imidazol-1-yl)ethanone is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1-(3-acetyl-2H-imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia to form imidazole, followed by acetylation to introduce the acetyl group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Acetyl-2H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Acetyl-2H-imidazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-(3-acetyl-2H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-(3-Acetyl-2H-imidazol-1-yl)ethanone can be compared with other imidazole derivatives, such as:

    Metronidazole: Known for its antibacterial and antiprotozoal activities.

    Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.

    Thiabendazole: An anthelmintic used to treat parasitic worm infections

Properties

IUPAC Name

1-(3-acetyl-2H-imidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGLGDQSOCSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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